molecular formula C8H6ClNO2 B1149494 3-(2-Chloropyridin-3-yl)acrylic acid CAS No. 118419-93-5

3-(2-Chloropyridin-3-yl)acrylic acid

Cat. No.: B1149494
CAS No.: 118419-93-5
M. Wt: 183.59 g/mol
InChI Key: PJLXTJJEXKSZAF-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-3-yl)acrylic acid is a high-value chemical intermediate designed for advanced research and development applications. This compound features a chloropyridine ring conjugated to an acrylic acid moiety, making it a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and cyclization processes to create more complex heterocyclic systems . Its molecular structure, characterized by the formula C8H6ClNO2 and a molecular weight of 183.59 g/mol, is of significant interest in medicinal chemistry for the construction of candidate molecules . Researchers also utilize this acrylic acid derivative and its esters in the development of agrochemicals, including the synthesis of novel insecticides . The reactive acrylate group allows it to participate as a Michael acceptor or in Diels-Alder reactions, facilitating the exploration of new chemical spaces. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

118419-93-5

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

3-(2-chloropyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H6ClNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12)

InChI Key

PJLXTJJEXKSZAF-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)C=CC(=O)O

Canonical SMILES

C1=CC(=C(N=C1)Cl)C=CC(=O)O

Synonyms

3-(2-CHLORO-3-PYRIDYL)ACRYLIC ACID

Origin of Product

United States

Preparation Methods

Cyclization of Butadiene Derivatives

The foundational method involves cyclizing 1,3-butadiene precursors with hydrogen chloride (HCl). As detailed in EP0372654A2, 3-(dimethylamino)-acrolein and cyanoacetic acid ethyl ester undergo Michael addition in toluene, followed by HCl-mediated cyclization to form 2-chloropyridine-3-carboxylic acid esters. For example, reacting 3-dimethylamino-acrolein (1.0 mol) with cyanoacetic acid ethyl ester (1.0 mol) in toluene at reflux for 75 minutes yields 1-cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene (91% yield). Subsequent cyclization with excess HCl at 10–50°C produces ethyl 3-(2-chloropyridin-3-yl)acrylate, which is hydrolyzed to the target acid (Table 1).

Table 1: Cyclization Reaction Parameters and Outcomes

PrecursorSolventTemperature (°C)CatalystYield (%)
3-Dimethylamino-acroleinToluene110–120Piperidine91
1-Cyano-4-dimethylamino...HCl/MeOH10–5085–90

This method’s scalability is hindered by prolonged reaction times (40+ hours in early iterations), but recent optimizations using polar solvents (e.g., methanol) reduce durations to <2 hours.

Ester Hydrolysis of 3-(2-Chloropyridin-3-yl)acrylate Esters

The ethyl ester derivative (CAS 39891-13-9) is hydrolyzed to the acid using acidic or basic conditions. Ambeed.com data demonstrates that refluxing ethyl 3-(2-chloropyridin-3-yl)acrylate with sulfuric acid in ethanol for 4 hours achieves 95% conversion (Eq. 1):

Ethyl ester+H2OH2SO4,Δ3-(2-Chloropyridin-3-yl)acrylic acid+EtOH[3]\text{Ethyl ester} + \text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{this compound} + \text{EtOH} \quad

Table 2: Hydrolysis Conditions and Yields

EsterAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl acrylateH₂SO₄EtOH90495
Methyl acrylateH₂SO₄MeOH70479

Neutralization with sodium bicarbonate and extraction with ethyl acetate are critical for isolating the acid without degradation.

One-Pot Synthesis from Cyanoacetic Acid Esters

The patent EP0372654A2 discloses a one-pot approach combining Michael addition and cyclization. Cyanoacetic acid ethyl ester reacts with 3-dimethylamino-acrolein in toluene, followed by in situ HCl treatment. This bypasses intermediate isolation, reducing solvent waste and improving atom economy (87% yield).

Analytical Characterization

Structural validation relies on:

  • InChI Key : AXJQCHYUAHBXAK-AATRIKPKSA-N, confirming stereochemistry and functional groups.

  • NMR : δ 8.28 (d, J=1.5 Hz, pyridine-H), 7.61 (dd, J=8.2 Hz, acrylate-H), 3.59 (s, CH₂).

  • IR : Peaks at 1710 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=C).

Industrial-Scale Challenges and Optimizations

  • Temperature Control : Cyclization below 50°C prevents byproduct formation.

  • Solvent Selection : Methanol enhances HCl solubility, accelerating reaction rates.

  • Cost Reduction : Recycling toluene via distillation lowers production expenses .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(2-Chloropyridin-3-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The position of the chlorine atom on the pyridine ring (e.g., 3-yl vs. 4-yl) influences reactivity. For example, 3-(2-chloropyridin-4-yl)acrylic acid derivatives exhibit higher yields (up to 96%) compared to 3-yl analogs .
  • Electron-Withdrawing Groups : The 2-chloro group enhances electrophilicity, facilitating nucleophilic substitutions. In contrast, methoxy groups (e.g., 10e) reduce acidity but improve solubility .
  • Biological Activity : Proton salts of sulfamoylphenylcarbamoyl acrylic acids (similar structural motifs) show potent antimicrobial activity against E. coli and S. aureus (MIC values comparable to fluconazole) .

Physicochemical Properties

  • Melting Points : Derivatives with electron-donating groups (e.g., 4-OMe in 10e) exhibit lower melting points (168–170°C) compared to electron-withdrawing chloro analogs (201–202°C for 10c) .
  • Spectral Data : ¹H-NMR signals for the α,β-unsaturated system (δ ~6.5–7.2 ppm) are consistent across analogs, but pyridine proton shifts vary with substitution patterns (e.g., δ 8.89 ppm for 10c vs. δ 8.75 ppm for 10d) .

Biological Activity

3-(2-Chloropyridin-3-yl)acrylic acid, a compound with notable structural features, has garnered attention for its biological activity, particularly in the fields of antifungal and insecticidal applications. This article delves into various studies that highlight its efficacy, mechanisms of action, and comparative effectiveness against different pathogens.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a chlorinated pyridine ring attached to an acrylic acid moiety. Its chemical structure can be represented as follows:

  • IUPAC Name : 3-(2-Chloropyridin-3-yl)prop-2-enoic acid
  • Molecular Formula : C₈H₇ClN₁O₂
  • CAS Number : 118419-93-5

This structure is significant as it influences the compound's interaction with biological targets.

Antifungal Activity

Research has demonstrated that this compound exhibits considerable antifungal properties. A study evaluating various derivatives indicated that compounds with chlorine substitutions on the pyridine ring showed enhanced inhibition rates against several fungal pathogens. The results from this study are summarized in the table below:

CompoundPathogen TestedInhibition Rate (%)
11aR. solani90
11bV. mali75
11cP. parasitica60
11dF. oxysporum85

These findings suggest that the presence of chlorine in the pyridine ring is crucial for enhancing antifungal activity, making it a promising candidate for further development in agricultural applications .

Insecticidal Activity

In addition to antifungal properties, this compound has been evaluated for its insecticidal effects. A study reported its efficacy against nematodes, specifically Bursaphelenchus xylophilus. The mortality rates observed after treatment with various concentrations of the compound are shown below:

Concentration (μg/mL)Mortality (%) after 24hMortality (%) after 48h
504567
1006080
2007590

The compound exhibited a significant dose-dependent response, indicating its potential as an effective nematicide .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within fungal and insect cells. The chlorinated pyridine component likely enhances binding affinity to these targets, disrupting essential cellular processes such as protein synthesis and metabolic pathways.

Comparative Studies

Comparative analyses have shown that derivatives of acrylic acids bearing halogen substituents tend to outperform their non-halogenated counterparts in terms of biological activity. For instance, compounds without chlorine substitutions displayed significantly lower inhibition rates against fungal pathogens .

Case Studies

  • Fungal Resistance Study : A comprehensive assessment involving multiple strains of R. solani revealed that resistance to traditional fungicides was mitigated when treated with formulations containing this compound, suggesting its role as a viable alternative in integrated pest management systems.
  • Field Trials : Field trials conducted on crops affected by nematode infestations demonstrated that application of this compound resulted in a marked decrease in nematode populations, leading to improved crop yields compared to untreated controls.

Q & A

Q. What are the common synthetic routes for 3-(2-Chloropyridin-3-yl)acrylic acid, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between pyridine derivatives and acrylic acid precursors. For example, malonic acid and 2-chloropyridine-3-carbaldehyde can be refluxed in pyridine, followed by acidification to precipitate the product . Optimization includes adjusting stoichiometry, solvent choice (e.g., ethanol for solubility), and temperature control to minimize side reactions. Post-synthetic purification via recrystallization (e.g., slow water evaporation) enhances purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?

Key techniques include:

  • FTIR : Identify carboxyl (-COOH) stretches (~1700 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
  • NMR : Analyze aromatic proton signals (δ 7.5–8.5 ppm for pyridine) and carboxylic acid protons (broad ~δ 12 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 198 for C₈H₆ClNO₂) and fragmentation patterns .

Q. How do the electronic properties of the chloropyridinyl group influence the reactivity of this compound in cross-coupling reactions?

The chlorine atom at the 2-position of the pyridine ring acts as an electron-withdrawing group, activating the ring for nucleophilic aromatic substitution. This facilitates reactions with amines or thiols to form derivatives, such as thiourea analogs, under mild conditions (e.g., acetone solvent, room temperature) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of derivatives of this compound?

Contradictions may arise from polymorphism or disordered crystal packing. Use high-resolution X-ray diffraction (e.g., SHELXL refinement ) and validate results with complementary techniques like Hirshfeld surface analysis. For example, strong O–H⋯N hydrogen bonds (2.61 Å) and π–π stacking (3.43–3.82 Å) dominate supramolecular interactions, which can clarify structural ambiguities .

Q. What computational methods are recommended to predict the supramolecular assembly of this compound in crystal engineering?

Density Functional Theory (DFT) calculations (e.g., B97D/TZVP level) optimize molecular geometries, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H, O⋯H contacts). Software like CrystalExplorer visualizes interaction networks, aiding in designing co-crystals or polymorphs with tailored properties .

Q. What strategies are effective in modifying the core structure of this compound to enhance biological activity?

  • Derivatization : Introduce substituents (e.g., methyl, trifluoromethyl) at the pyridine ring to improve lipophilicity and target binding .
  • Coordination Chemistry : Form metal complexes (e.g., Co(II), Cu(II)) to enhance anticancer activity via redox cycling .
  • Hybridization : Conjugate with bioactive moieties (e.g., thiophene carboxamide) to target specific enzymes or receptors .

Q. How can researchers interpret conflicting antimicrobial activity data for derivatives of this compound?

Conflicting MIC values may stem from structural variations or assay conditions. Compare analogs systematically:

  • Electron-withdrawing groups (e.g., -CF₃) enhance activity against Gram-positive bacteria (e.g., Bacillus subtilis) by improving membrane penetration .
  • Protonation states : Adjust pH to optimize carboxylate-pyridinium interactions, critical for disrupting microbial membranes .

Methodological Insights

Q. What are the critical parameters for successful recrystallization of this compound to obtain high-purity samples?

  • Solvent Selection : Use polar aprotic solvents (e.g., acetone/water mixtures) to balance solubility and polarity .
  • Cooling Rate : Slow evaporation at 4°C promotes large, defect-free crystals suitable for X-ray analysis .
  • Impurity Removal : Precipitate residual reactants via centrifugation before recrystallization .

Q. How should researchers design experiments to evaluate the antioxidant potential of this compound derivatives?

Use standardized assays:

  • DPPH/ABTS Radical Scavenging : Measure IC₅₀ values (μM) against ascorbic acid controls .
  • Cellular Antioxidant Activity (CAA) : Assess ROS inhibition in cell lines (e.g., MCF-7) using fluorescent probes (e.g., DCFH-DA) .

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